molecular formula C18H20N6O6S2 B13720384 L-Cystinyl-bis-4-nitroanilide

L-Cystinyl-bis-4-nitroanilide

Cat. No.: B13720384
M. Wt: 480.5 g/mol
InChI Key: UDNQCHDHUMEZRM-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cystinyl-bis-4-nitroanilide is a biochemical compound with the molecular formula C18H20N6O6S2 and a molecular weight of 480.5. It is primarily used in proteomics research and is known for its role as a substrate for measuring cystyl-aminopeptidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cystinyl-bis-4-nitroanilide involves the reaction of L-cystine with 4-nitroaniline under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the disulfide bond between the cystine molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually stored at -20°C to preserve its stability.

Chemical Reactions Analysis

Types of Reactions

L-Cystinyl-bis-4-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cysteine derivatives, substituted anilines, and various oxidized forms of the compound .

Scientific Research Applications

L-Cystinyl-bis-4-nitroanilide has a wide range of applications in scientific research:

Mechanism of Action

L-Cystinyl-bis-4-nitroanilide exerts its effects by interacting with cystyl-aminopeptidase, an enzyme that cleaves the compound to release 4-nitroaniline. This reaction is used to measure the activity of the enzyme, providing insights into its function and regulation. The molecular targets and pathways involved include the disulfide bond in cystine and the nitro groups in aniline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cystinyl-bis-4-nitroanilide is unique due to its specific interaction with cystyl-aminopeptidase and its use as a substrate in enzymatic assays. Its structure, which includes both cystine and nitroaniline components, allows for versatile applications in various fields of research .

Properties

Molecular Formula

C18H20N6O6S2

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m1/s1

InChI Key

UDNQCHDHUMEZRM-HZPDHXFCSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@@H](CSSC[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.